

MAZ51: A Potent Inducer of Tumor Cell Apoptosis and Cell Cycle Arrest

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MAZ51 is a synthetic indolinone compound initially identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] Subsequent research has revealed its broader anti-cancer activities, including the induction of apoptosis and cell cycle arrest in a variety of tumor cell lines.[3][4] Notably, the mechanisms underlying these effects appear to be context-dependent, involving both VEGFR-3-dependent and -independent signaling pathways.[4][5] This technical guide provides a comprehensive overview of the current understanding of MAZ51's effects on tumor cell apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Quantitative Data on MAZ51's Anti-Cancer Activity

The efficacy of **MAZ51** in inhibiting tumor cell growth and viability has been quantified across different cancer cell lines. The following tables summarize the available data on its half-maximal inhibitory concentration (IC50) and its impact on cell cycle distribution.

Table 1: IC50 Values of MAZ51 in Human Prostate Cancer and Normal Prostate Epithelial Cells



Cell Line	Cell Type	IC50 (μM)
PC-3	Androgen-independent prostate cancer	2.7[5]
DU145	Androgen-independent prostate cancer	3.8[2]
LNCaP	Androgen-dependent prostate 6.0[2] cancer	
PrEC	Normal Prostate Epithelial Cells	7.0[2]

Table 2: Effect of MAZ51 on Cell Cycle Distribution in Glioma Cells

Cell Line	Treatment (24h)	% of Cells in G0/G1 Phase	% of Cells in G2/M Phase
C6 (rat glioma)	Control (0.1% DMSO)	65.2 ± 0.38	9.92 ± 0.16[1]
MAZ51 (2.5 μM)	23.3 ± 0.73	63.8 ± 1.73[1]	
MAZ51 (5.0 μM)	17.7 ± 0.61	70.2 ± 1.78[1]	
U251MG (human glioma)	Control	Not specified	8.66[4]
MAZ51 (2.5 μM)	Not specified	77.8[4]	_
MAZ51 (5.0 μM)	Not specified	85.8[4]	-

Signaling Pathways of MAZ51-Induced Apoptosis and Cell Cycle Arrest

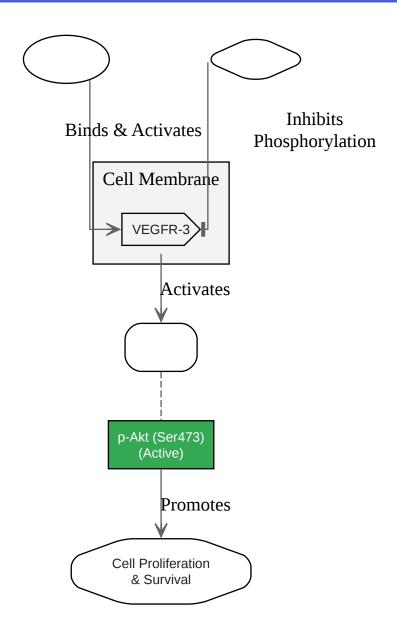
MAZ51 has been shown to modulate distinct signaling pathways in different cancer types to exert its anti-tumor effects. In prostate cancer, its activity is linked to the inhibition of the VEGFR-3 signaling cascade. In contrast, in glioma cells, **MAZ51** induces cell cycle arrest and morphological changes through a VEGFR-3-independent mechanism involving the Akt/GSK3β and RhoA pathways.



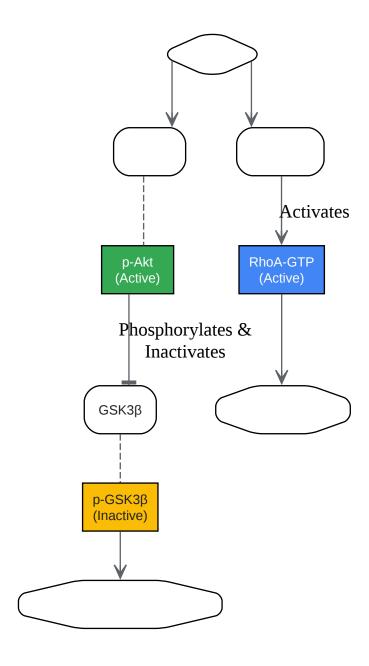
VEGFR-3 Dependent Pathway in Prostate Cancer

In androgen-independent prostate cancer cells (PC-3), which exhibit high expression of VEGFR-3, **MAZ51** effectively inhibits the phosphorylation of VEGFR-3 induced by its ligand, VEGF-C.[5] This inhibition leads to the downstream suppression of the pro-survival Akt signaling pathway, ultimately contributing to the inhibition of cell proliferation and tumor growth. [5]

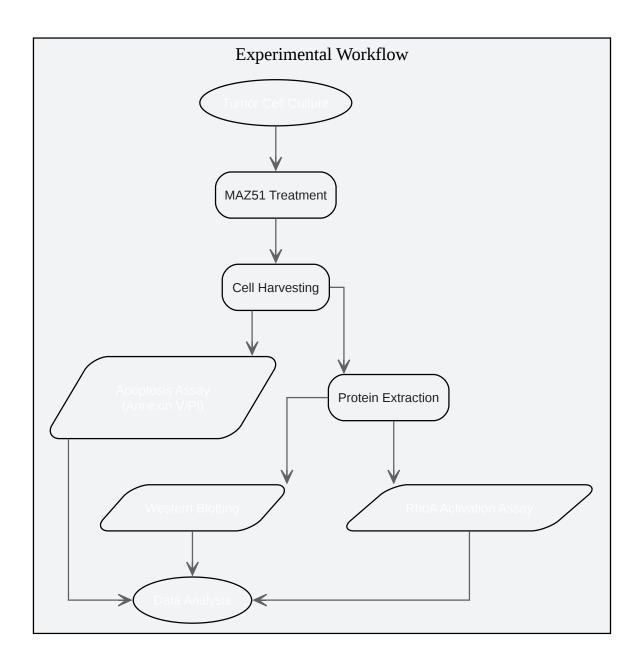












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References



- 1. The Indolinone MAZ51 Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 2. The indolinone MAZ51 induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAZ51, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging PMC [pmc.ncbi.nlm.nih.gov]
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